molecular formula C24H24BrNO3S B11686969 Ethyl 4-(4-bromophenyl)-2-{[(4-tert-butylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-bromophenyl)-2-{[(4-tert-butylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11686969
M. Wt: 486.4 g/mol
InChI Key: PIXLUSVIPIBXHP-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BROMOPHENYL)-2-(4-TERT-BUTYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromophenyl group, a tert-butylbenzamido group, and an ethyl ester group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-(4-TERT-BUTYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of the benzamido group through a reaction with tert-butylamine.

    Thiophene Formation: The construction of the thiophene ring via cyclization reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles like sodium azide or potassium thiolate under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(4-BROMOPHENYL)-2-(4-TERT-BUTYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BROMOPHENYL)-2-(4-TERT-BUTYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl and benzamido groups may facilitate binding to proteins or enzymes, altering their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • ETHYL 4-(4-CHLOROPHENYL)-2-(4-TERT-BUTYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-FLUOROPHENYL)-2-(4-TERT-BUTYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-METHOXYPHENYL)-2-(4-TERT-BUTYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness: The presence of the bromine atom in ETHYL 4-(4-BROMOPHENYL)-2-(4-TERT-BUTYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methoxy groups can significantly influence the compound’s reactivity and binding properties. This uniqueness can lead to different biological activities and applications.

Properties

Molecular Formula

C24H24BrNO3S

Molecular Weight

486.4 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H24BrNO3S/c1-5-29-23(28)20-19(15-8-12-18(25)13-9-15)14-30-22(20)26-21(27)16-6-10-17(11-7-16)24(2,3)4/h6-14H,5H2,1-4H3,(H,26,27)

InChI Key

PIXLUSVIPIBXHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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